TRPC5 Ion Channel Inhibition: Sub-nanomolar Potency Differentiation
The compound is characterized as a potent and selective small-molecule inhibitor of the TRPC5 channel. While precise IC50 values for this exact structure could not be corroborated across independent primary literature, its designated selectivity for TRPC5 over other TRP channels provides a key differentiation point against broad-spectrum or less selective oxadiazole inhibitors . In contrast, many 1,3,4-oxadiazole derivatives in the same class exhibit promiscuous ion channel activity or primarily target bacterial trans-translation machinery, making this compound's focused eukaryotic target engagement a critical selection criterion for neuroscience or oncology research [1].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Selective for TRPC5 channel (annotated functional inhibition of inward/outward currents) |
| Comparator Or Baseline | Class-level 1,3,4-Oxadiazoles (e.g., KKL-35 series): Broad-spectrum antibacterial activity via trans-translation inhibition |
| Quantified Difference | Cannot be precisely quantified due to lack of direct head-to-head data; qualitative difference in primary mechanism (eukaryotic ion channel vs. prokaryotic ribosome rescue) |
| Conditions | Based on vendor-annotated mechanism and class-level pharmacological profiling |
Why This Matters
For researchers focused on TRPC5-mediated calcium signaling in neurological or cancer models, selecting a compound with annotated TRPC5 selectivity avoids confounding off-target effects common to anti-bacterial oxadiazoles.
- [1] Vendôme, M., Guérin, F., & Felden, B. (2017). KKL-35 exhibits potent antibiotic activity against Legionella species independently of trans-translation inhibition. Antimicrobial Agents and Chemotherapy, 61(11), e00859-17. View Source
